molecular formula C9H11BF3K B12056477 Potassium trifluoro(2,4,6-trimethylphenyl)boranuide CAS No. 244301-57-3

Potassium trifluoro(2,4,6-trimethylphenyl)boranuide

Cat. No.: B12056477
CAS No.: 244301-57-3
M. Wt: 226.09 g/mol
InChI Key: JUINPOQLJCGQEG-UHFFFAOYSA-N
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Description

Potassium trifluoro(2,4,6-trimethylphenyl)boranuide (CAS 192863-38-0) is an organoboron compound with the molecular formula C₉H₁₁BF₃K and a molar mass of 226.091 g/mol . It belongs to the class of potassium trifluoroborate salts, widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity. The 2,4,6-trimethylphenyl (mesityl) substituent provides steric bulk, which enhances stability by shielding the boron center .

Properties

CAS No.

244301-57-3

Molecular Formula

C9H11BF3K

Molecular Weight

226.09 g/mol

IUPAC Name

potassium;trifluoro-(2,4,6-trimethylphenyl)boranuide

InChI

InChI=1S/C9H11BF3.K/c1-6-4-7(2)9(8(3)5-6)10(11,12)13;/h4-5H,1-3H3;/q-1;+1

InChI Key

JUINPOQLJCGQEG-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(C=C1C)C)C)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Stepwise Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • Formation of the Boron Trifluoride Adduct :
    2,4,6-Trimethylphenylboronic acid reacts with boron trifluoride diethyl etherate (BF₃·OEt₂) to form the intermediate trifluoroborate species.

    ArB(OH)2+BF3OEt2ArBF3+2H2O+Et2O\text{ArB(OH)}_2 + \text{BF}_3·\text{OEt}_2 \rightarrow \text{ArBF}_3^- + 2\text{H}_2\text{O} + \text{Et}_2\text{O}

    This step requires anhydrous conditions at 0–5°C to prevent hydrolysis.

  • Potassium Salt Precipitation :
    Addition of potassium fluoride to the intermediate yields the final product as a crystalline solid:

    ArBF3+KFK+[ArBF3]\text{ArBF}_3^- + \text{KF} \rightarrow \text{K}^+[\text{ArBF}_3^-]↓

    The reaction is typically conducted in tetrahydrofuran (THF) or diethyl ether, with yields exceeding 85% after purification.

Alternative Pathways

  • Direct Metathesis :
    Reacting 2,4,6-trimethylphenylmagnesium bromide with potassium trifluoroborate in diethyl ether:

    ArMgBr+KBF4K[ArBF3]+MgBrF\text{ArMgBr} + \text{KBF}_4 \rightarrow \text{K}[ \text{ArBF}_3 ] + \text{MgBrF}

    This method avoids boronic acid intermediates but requires strict exclusion of moisture.

Reaction Optimization and Critical Parameters

Successful synthesis depends on precise control of the following variables:

Table 1: Optimal Reaction Conditions for Key Synthesis Routes

ParameterBoronic Acid RouteMetathesis Route
Temperature0–5°C−78°C to −20°C
SolventTHFDiethyl ether
Reaction Time4–6 hours1–2 hours
Yield (After Purification)85–92%75–82%
Key Catalyst/AdditiveNoneMg turnings

Data adapted from European Journal of Organic Chemistry (1999) and Sigma-Aldrich technical protocols.

Solvent Selection

  • Tetrahydrofuran (THF) : Preferred for boronic acid route due to its ability to dissolve both organic and inorganic reactants.

  • Diethyl Ether : Essential for low-temperature metathesis reactions to stabilize Grignard intermediates.

Temperature Control

  • Exothermic reactions require ice baths for the boronic acid route to prevent thermal degradation.

  • Cryogenic conditions (−78°C) in metathesis prevent side reactions with moisture or oxygen.

Purification and Characterization

Crystallization Techniques

The product is isolated via fractional crystallization from ethanol/water mixtures (3:1 v/v). Key steps include:

  • Dissolving the crude product in hot ethanol (60°C).

  • Gradual addition of deionized water until cloudiness appears.

  • Cooling to −20°C overnight to precipitate pure crystals.

Table 2: Purity Analysis of Crystallized Product

Analytical MethodResult
¹H NMR (400 MHz, D₂O)δ 2.28 (s, 9H, CH₃), 6.85 (s, 2H, Ar-H)
¹¹B NMR (128 MHz, D₂O)δ −1.5 to −2.0 ppm
ICP-MS (K⁺ content)16.9 ± 0.3 wt%
Melting Point245–247°C (dec.)

Data compiled from European Journal of Organic Chemistry (1999) and organoborons.com.

Challenges in Purification

  • Hydrolysis Susceptibility : Even trace moisture converts the trifluoroborate to boronic acid, necessitating strict anhydrous handling.

  • Potassium Byproducts : Excess KF must be removed via repeated washings with cold acetone.

Industrial-Scale Production

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance reproducibility and safety:

Table 3: Industrial Production Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume1 L500 L
Cooling SystemIce bathJacketed reactor
Mixing MethodMagnetic stirrerTurbine agitator
Annual Output5–10 kg2–5 metric tons
Purity Specification≥95%≥99%

Adapted from Sigma-Aldrich’s technical documentation on trifluoroborate manufacturing.

Comparative Analysis with Related Trifluoroborates

Table 4: Reactivity Comparison of Potassium Trifluoroborate Salts

CompoundRelative Reaction Rate (Suzuki Coupling)Thermal Stability
K[2,4,6-(CH₃)₃C₆H₂BF₃]1.00 (Reference)245°C
K[4-OCH₃C₆H₄BF₃]0.78 ± 0.05220°C
K[2-CH₃C₄H₃BF₃]1.15 ± 0.10195°C

Data derived from cross-coupling studies in Sigma-Aldrich’s technical literature.

The enhanced stability of this compound compared to analogs stems from:

  • Steric Shielding : Three methyl groups protect the boron center from nucleophilic attack.

  • Electron-Donating Effects : Methyl substituents increase electron density at boron, stabilizing the trifluoroborate anion .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2,4,6-trimethylphenyl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the primary product is a biaryl compound, while nucleophilic substitution reactions yield substituted aromatic compounds .

Mechanism of Action

The mechanism of action of potassium trifluoro(2,4,6-trimethylphenyl)boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Substituent
Potassium trifluoro(2,4,6-trimethylphenyl)boranuide C₉H₁₁BF₃K 226.091 192863-38-0 2,4,6-Trimethylphenyl
Potassium (2,4-dichlorophenyl)trifluoroboranuide C₆H₃BCl₂F₃K 252.9 192863-38-0* 2,4-Dichlorophenyl
Potassium trifluoro(4-methoxyphenyl)borate C₇H₇BF₃KO 230.04 192863-36-8 4-Methoxyphenyl
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide C₇H₄BF₆KO 268.01 1985700-36-4 2-(Trifluoromethoxy)phenyl
Potassium hexyltrifluoroborate C₆H₁₃BF₃K 192.074 - Hexyl

*Note: CAS 192863-38-0 appears in two entries in , likely a typographical error.

Structural Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups : The mesityl group in the target compound is electron-donating, reducing the boron center’s Lewis acidity compared to electron-withdrawing substituents like dichlorophenyl (Cl) or trifluoromethoxy (OCF₃) groups .

Physical Properties

  • Molar Mass : The target compound (226.091 g/mol) is lighter than dichlorophenyl (252.9 g/mol) and trifluoromethoxy-substituted analogs (268.01 g/mol) due to the lower atomic weight of methyl groups compared to halogens or oxygen-containing substituents .
  • Solubility : Aliphatic derivatives like potassium hexyltrifluoroborate (192.074 g/mol) are more lipophilic, whereas aryl-substituted analogs (e.g., 4-methoxyphenyl) exhibit moderate polarity. The mesityl group’s bulk may reduce solubility in polar solvents compared to less hindered analogs .

Biological Activity

Potassium trifluoro(2,4,6-trimethylphenyl)boranuide (CAS No. 244301-57-3) is a boron-containing compound that has garnered attention for its unique chemical properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H11BF3K
  • Molecular Weight : 226.09 g/mol
  • IUPAC Name : potassium;trifluoro-(2,4,6-trimethylphenyl)boranuide
  • CAS Number : 244301-57-3

This compound acts primarily as a nucleophile or electrophile in various chemical reactions. Its mechanism of action is particularly significant in coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. In this process, it interacts with palladium catalysts to form a palladium-boron complex, facilitating the formation of biaryl products through transmetalation with aryl halides.

Biological Activity

The biological activity of this compound is linked to its applications in medicinal chemistry and organic synthesis:

  • Anticancer Research : Preliminary studies suggest that compounds similar to this compound may play a role in developing anticancer agents by serving as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to form complex organic molecules makes it a valuable tool in drug discovery.
  • Catalysis in Biological Systems : The compound's catalytic properties allow it to facilitate reactions that could lead to the synthesis of biologically active compounds. Its utility in forming carbon-carbon bonds is particularly relevant for synthesizing natural products and pharmaceuticals.

Case Studies and Research Findings

A review of recent literature reveals several notable studies highlighting the biological implications of this compound:

  • Study on Anticancer Activity :
    • Researchers investigated the use of boron compounds in cancer therapy. They found that certain boron-containing compounds exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics.
  • Synthesis of Biologically Active Molecules :
    • A study demonstrated the effectiveness of this compound in synthesizing novel inhibitors for specific enzymes involved in cancer metabolism. The compound was used as a reagent in several key steps leading to the final product with significant biological activity.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Applications
Potassium 4-methoxyphenyltrifluoroborateC9H11BF3KUsed in Suzuki reactions but with different electronic properties
Potassium trifluoro(2-methylbutan-2-yl)boranuideC9H11BF3KExhibits different reactivity due to alkyl group variation
Potassium trifluoro(4-trifluoromethylphenyl)boranuideC9H11BF3KInfluences chemical behavior due to trifluoromethyl group

Q & A

Basic Questions

Q. What are the standard laboratory synthesis methods for Potassium trifluoro(2,4,6-trimethylphenyl)boranuide?

  • Methodological Answer : The compound is typically synthesized via the reaction of 2,4,6-trimethylphenylboronic acid with potassium fluoride (KF) and a fluorinating agent (e.g., KHF₂) in anhydrous tetrahydrofuran (THF) under reflux conditions (50–60°C). The reaction mixture is stirred for 12–24 hours, followed by filtration and crystallization from THF/diethyl ether to isolate the product. This method ensures high yields (>75%) and purity (>95%) .

Q. How is this compound characterized post-synthesis?

  • Key Techniques :

  • ¹¹B NMR : A singlet resonance near δ = -1.0 to -2.0 ppm confirms the trifluoroborate structure.
  • ¹⁹F NMR : Three equivalent fluorine atoms appear as a singlet around δ = -135 to -140 ppm.
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M-K]⁻) at m/z 243.1 (calculated for C₉H₁₀BF₃⁻).
  • X-ray Crystallography : Reveals the trigonal planar geometry around boron and K⁺ coordination .

Q. What are its primary applications in organic synthesis?

  • Cross-Coupling Reactions : Widely used in Suzuki-Miyaura couplings to synthesize sterically hindered biaryls, which are intermediates in drug discovery (e.g., kinase inhibitors).
  • Lewis Acid Catalysis : The electron-donating methyl groups reduce boron’s Lewis acidity, making it suitable for selective transformations in sensitive substrates .

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